7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including alkylation, ammonolysis, reduction, and intramolecular diazocoupling sequences. For example, the synthesis of 7-benzyl-5-carboxamidopyrrolo[2,3-d][1,2,3]triazin-4-one from diethyl 2-nitropyrrole-3,4,-dicarboxylate illustrates the complexity and creativity required in synthesizing such molecules (Migawa & Townsend, 2001).
Molecular Structure Analysis
X-ray crystallography reveals the molecular structures of these compounds, showing that they often have planar conformations stabilized by intramolecular interactions. For instance, the structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine was determined to crystallize in the monoclinic system with specific cell constants (Mojzych, Karczmarzyk, & Rykowski, 2005).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions, including nucleophilic displacements and reactions with NH3/CH3CN to produce mixtures of derivatives. The reactivity is influenced by the structure of the compound and the conditions of the reaction, demonstrating the diverse chemical behavior of pyrrolo[1,2,4]triazin derivatives (Migawa & Townsend, 2001).
Physical Properties Analysis
The physical properties, such as crystallization, melting points, and solubility, of these compounds are closely related to their molecular structures. Detailed crystallographic analysis provides insights into the physical characteristics of these molecules, including their molecular packing and intermolecular interactions, which play a significant role in determining their physical properties (Mojzych, Karczmarzyk, & Rykowski, 2005).
Chemical Properties Analysis
The chemical properties of pyrrolo[1,2,4]triazin derivatives, such as reactivity patterns and stability, are influenced by their unique molecular structures. Studies have shown that these compounds can participate in various chemical reactions, offering potential applications in the synthesis of new materials and bioactive molecules (Migawa & Townsend, 2001).
Scientific Research Applications
-
Antiviral Drug Development
- Pyrrolo[2,1-f][1,2,4]triazine is a key component of the antiviral drug Remdesivir .
- Remdesivir has shown promising results against a wide array of RNA viruses, including SARS/MERS-CoV, and has been approved for the emergency treatment of severe COVID-19 symptoms .
- The drug works by inhibiting viral RNA-dependent RNA polymerase .
-
Cancer Therapy
- Pyrrolo[2,1-f][1,2,4]triazine is a part of several kinase inhibitors used in targeted cancer therapy .
- These inhibitors work by specifically targeting proteins or enzymes that are dysregulated in cancer .
- As of March 2021, the FDA has approved 65 small molecule protein kinase inhibitors, most of which are for cancer therapy .
-
Treatment of Ebola and Other Emerging Viruses
Safety And Hazards
properties
IUPAC Name |
7-phenyl-1H-pyrrolo[2,1-f][1,2,4]triazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-13-8-10-6-7-11(15(10)14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBNBMUFXLIODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C3N2NC(=O)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.